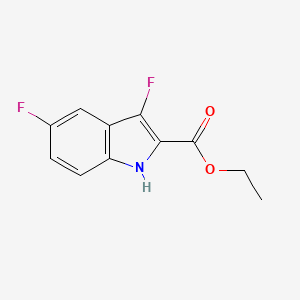

Ethyl 3,5-difluoro-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H9F2NO2 |

|---|---|

Molecular Weight |

225.19 g/mol |

IUPAC Name |

ethyl 3,5-difluoro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H9F2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 |

InChI Key |

IXDZKRHCUZBOQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)F |

Origin of Product |

United States |

Structural Significance of Fluorinated Indole 2 Carboxylates

The indole-2-carboxylate (B1230498) framework is a well-established pharmacophore, and its derivatives are actively pursued in drug development. nih.govclockss.org The ester functionality at the 2-position of the indole (B1671886) ring provides a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives. mdpi.comresearchgate.net The incorporation of fluorine, particularly multiple fluorine atoms, into this scaffold imparts unique and often beneficial properties.

Fluorine is the most electronegative element, and its small size allows it to mimic hydrogen in many biological contexts. However, the carbon-fluorine bond is highly polarized and exceptionally strong, which can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. acs.orgchemrxiv.org In the context of indole-2-carboxylates, fluorination can enhance lipophilicity, thereby improving membrane permeability, and can block sites of metabolism, leading to a longer biological half-life. researchgate.net

Table 1: Comparison of Physicochemical Properties of Indole and Fluorinated Indoles

| Compound | Molecular Formula | Molar Mass ( g/mol ) | LogP (Predicted) |

|---|---|---|---|

| Indole | C₈H₇N | 117.15 | 2.14 |

| 5-Fluoroindole | C₈H₆FN | 135.14 | 2.33 |

Note: LogP values are estimated and can vary based on the prediction algorithm.

Rationale for Academic Research on Difluorinated Indole Scaffolds

The academic pursuit of difluorinated indole (B1671886) scaffolds is driven by their potential to yield novel therapeutic agents with improved pharmacological profiles. researchgate.net Research in this area is underpinned by the successes of other fluorinated pharmaceuticals. acs.org The indole nucleus itself is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov

The rationale for focusing on difluorinated indoles can be summarized as follows:

Enhanced Biological Activity: The introduction of fluorine can lead to more potent interactions with biological targets. For instance, fluorinated indole derivatives have been investigated as HIV-1 integrase inhibitors, where the fluorine atoms can engage in favorable interactions within the enzyme's active site. nih.gov

Improved Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage, a common pathway for drug deactivation. This can lead to compounds with improved pharmacokinetic profiles. chemrxiv.org

Modulation of Physicochemical Properties: Fluorination provides a means to fine-tune properties such as acidity, basicity, and lipophilicity, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME). researchgate.net

Exploration of Chemical Space: The synthesis of novel difluorinated indole scaffolds expands the available chemical space for drug discovery, offering new opportunities to identify compounds with unique biological activities.

Chemical Reactivity and Transformation Pathways of Ethyl 3,5 Difluoro 1h Indole 2 Carboxylate

Reactions Involving the Ester Moiety

The ethyl ester group is susceptible to several nucleophilic substitution and reduction reactions, providing pathways to other important functional groups such as carboxylic acids, alternative esters, and amides.

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester of the indole (B1671886) can be readily converted to its corresponding carboxylic acid through hydrolysis. This reaction, typically known as saponification, is usually carried out under basic conditions. Alkaline hydrolysis using reagents like potassium hydroxide (B78521) (KOH) in an aqueous solution effectively cleaves the ester bond to yield the carboxylate salt, which upon acidification, provides the final 3,5-difluoro-1H-indole-2-carboxylic acid. mdpi.comorgsyn.org This transformation is a fundamental step for further derivatization, such as decarboxylation or conversion to other activated species. orgsyn.org

Table 1: Hydrolysis of Ethyl 3,5-Difluoro-1H-indole-2-carboxylate

| Reactant | Reagent(s) | Product |

|---|

Transesterification Processes

Transesterification allows for the conversion of the ethyl ester into other alkyl esters. This process is typically achieved by reacting the starting ester with a different alcohol in the presence of an acid or base catalyst. For instance, treatment of ethyl indole-2-carboxylate (B1230498) with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) results in the formation of the corresponding methyl ester. mdpi.com This reaction is useful when a different ester functionality is required for modulating properties like solubility or reactivity.

Table 2: Transesterification of this compound

| Reactant | Reagent(s) | Product |

|---|

Amidation and Reduction Reactions

The ester group can be converted into an amide by reaction with ammonia (B1221849) or primary/secondary amines. A related reaction, hydrazinolysis, involves reacting the ester with hydrazine (B178648) to form a carbohydrazide (B1668358), which serves as a versatile intermediate for synthesizing other heterocyclic compounds. mdpi.com

Reduction of the ester moiety leads to the formation of the corresponding primary alcohol, (3,5-difluoro-1H-indol-2-yl)methanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

Table 3: Amidation and Reduction Reactions

| Reaction Type | Reactant | Reagent(s) | Product |

|---|---|---|---|

| Hydrazinolysis (Amidation) | This compound | Hydrazine (N₂H₄) | 3,5-Difluoro-1H-indole-2-carbohydrazide |

| Reduction | this compound | LiAlH₄, THF | (3,5-Difluoro-1H-indol-2-yl)methanol |

Reactivity at the Indole Nitrogen Atom (N1)

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, making it a key site for alkylation, arylation, and protection reactions.

N-Alkylation and N-Arylation Reactions

The N-H proton of the indole ring is weakly acidic and can be removed by a suitable base to generate an indolyl anion. This anion is a potent nucleophile that can react with various electrophiles.

N-Alkylation involves the introduction of an alkyl group onto the indole nitrogen. This is commonly achieved by treating the indole with an alkyl halide (e.g., benzyl (B1604629) bromide, allyl bromide) in the presence of a base. mdpi.com Bases such as potassium hydroxide (KOH) in acetone (B3395972) or sodium hydride (NaH) in dimethylformamide (DMF) are often employed to facilitate this reaction. mdpi.comsemanticscholar.org

N-Arylation is the process of attaching an aryl group to the indole nitrogen. This is a crucial transformation for synthesizing compounds with significant biological activity. nih.gov Modern methods for N-arylation often rely on transition-metal catalysis, such as copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. nih.govresearchgate.net These reactions typically involve coupling the indole with an aryl halide in the presence of a metal catalyst, a ligand, and a base. researchgate.net

Table 4: N-Alkylation and N-Arylation Reactions

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., KOH) | Ethyl 1-alkyl-3,5-difluoro-1H-indole-2-carboxylate |

| N-Arylation | Aryl halide (Ar-X), Metal Catalyst (Cu or Pd), Ligand, Base | Ethyl 1-aryl-3,5-difluoro-1H-indole-2-carboxylate |

N-Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the indole N-H group to prevent unwanted side reactions during transformations at other parts of the molecule. A variety of protecting groups can be employed for this purpose.

Common protecting groups for the indole nitrogen include the tert-butyloxycarbonyl (Boc) and acetyl (Ac) groups.

Boc-protection is typically achieved by reacting the indole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (B128534) (TEA) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). clockss.org The Boc group is valued for its stability under many reaction conditions and its facile removal under acidic conditions, for example, with trifluoroacetic acid (TFA). clockss.org

Acetylation can be accomplished using acetic anhydride. nih.gov

Table 5: N-Protection and Deprotection Strategies

| Strategy | Reagent(s) | Result |

|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base | Forms N-Boc protected indole |

| Boc Deprotection | Trifluoroacetic acid (TFA) | Removes N-Boc group |

| Acetyl Protection | Acetic anhydride | Forms N-acetyl protected indole |

| Acetyl Deprotection | Mild acid or base hydrolysis | Removes N-acetyl group |

Reactivity at the C3 Position of the Indole Ring

The C3 position of the indole nucleus in this compound is a key site for chemical modification. The inherent electron-rich nature of the indole ring directs many reactions to this position.

Electrophilic Aromatic Substitution Reactions

The indole ring is highly susceptible to electrophilic attack, primarily at the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. In the case of this compound, the presence of an ester group at C2 and fluorine atoms at C3 and C5 deactivates the ring towards electrophilic substitution. Despite this deactivation, electrophilic substitution can proceed, often requiring more forcing conditions compared to unsubstituted indoles. The fluorine atom at C3 makes this position unavailable for direct substitution, thus directing electrophiles to other positions, which is a deviation from typical indole reactivity.

C3-Dehalogenation and Subsequent Functionalization

The fluorine atom at the C3 position is generally stable. However, under specific conditions, such as those involving strong nucleophiles or organometallic reagents, dehalogenation could potentially occur, opening a pathway for subsequent functionalization. This would create a reactive site at the C3 position, allowing for the introduction of a variety of substituents.

Vilsmeier-Haack Formylation and Analogous Transformations

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. google.comnih.gov For this compound, formylation would be challenging due to the deactivating effects of the substituents. If the reaction were to proceed, it would likely occur at an alternative position on the indole ring, given that the C3 position is blocked by a fluorine atom. This reaction typically involves an electrophilic substitution mechanism where a chloroiminium ion acts as the electrophile. nih.gov

Influence of Fluorine Substituents on Reaction Selectivity and Rate

The two fluorine atoms on the indole ring of this compound exert a profound influence on its reactivity. As highly electronegative atoms, they act as strong electron-withdrawing groups through the inductive effect, which deactivates the indole ring towards electrophilic attack. This deactivation generally leads to slower reaction rates for electrophilic aromatic substitution compared to non-fluorinated analogues.

The substitution pattern also dictates the regioselectivity of reactions. With the C3 and C5 positions occupied by fluorine, electrophilic attack is sterically and electronically directed away from these sites. This can lead to substitution at less common positions on the indole nucleus, offering pathways to uniquely functionalized indole derivatives.

Chemo-, Regio-, and Stereoselective Transformations

Achieving selectivity is a cornerstone of modern organic synthesis. In the context of this compound, the existing functional groups provide handles for selective transformations.

Chemoselectivity : The presence of the N-H bond, the ester, and the fluorinated aromatic ring allows for selective reactions. For example, the indole nitrogen can be selectively alkylated or acylated under basic conditions without affecting the ester or the aromatic fluorine atoms. arkat-usa.org

Regioselectivity : As discussed, the fluorine substituents play a crucial role in directing incoming reagents to specific positions on the indole ring, thereby controlling the regiochemical outcome of reactions. mdpi.com

Stereoselectivity : For reactions that introduce new chiral centers, the existing structure of the molecule can influence the stereochemical outcome. While the parent molecule is achiral, transformations involving the addition of chiral reagents or catalysts can lead to the formation of stereoisomers with high selectivity.

Below is a table summarizing potential reactions and their selectivity concerning this compound.

| Reaction Type | Reagents | Potential Product | Selectivity |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-ethyl 3,5-difluoro-1H-indole-2-carboxylate | Chemoselective |

| Electrophilic Aromatic Substitution | Electrophile, Lewis Acid | Substituted this compound | Regioselective (at positions other than C3, C5) |

| Ester Hydrolysis | LiOH, H₂O/THF | 3,5-Difluoro-1H-indole-2-carboxylic acid | Chemoselective |

Advanced Spectroscopic and Structural Elucidation of Ethyl 3,5 Difluoro 1h Indole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for Ethyl 3,5-difluoro-1H-indole-2-carboxylate is not available in published literature. The assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals, along with their correlations, is essential for confirming the molecular structure and understanding the electronic effects of the fluorine substituents.

Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound have not been reported. For related compounds, such as ethyl 4,5-difluoroindole-2-carboxylate and ethyl 5,6-difluoroindole-2-carboxylate, ¹H NMR spectra in DMSO-d₆ show characteristic signals for the ethyl group protons (a triplet around 1.3 ppm and a quartet around 4.3 ppm) and the aromatic protons of the indole (B1671886) ring, typically between 7.1 and 7.7 ppm. The NH proton usually appears as a broad singlet at a downfield chemical shift (above 12.0 ppm). The ¹³C NMR spectra provide signals for the ethyl group, the ester carbonyl, and the eight carbons of the difluoroindole core. However, the precise shifts and, crucially, the complex coupling patterns arising from ¹H-¹⁹F and ¹³C-¹⁹F interactions for the 3,5-difluoro isomer remain to be determined.

Experimental ¹⁹F NMR data for this compound is currently unavailable. ¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of fluorine atoms. The chemical shifts of the fluorine atoms at the C-3 and C-5 positions would provide insight into the electron distribution within the indole ring system. Furthermore, the coupling constants between the fluorine atoms and nearby protons (e.g., H-4, H-6, H-7) and carbons would be invaluable for unambiguous structural assignment.

Two-dimensional (2D) NMR experimental data (COSY, HSQC, HMBC, NOESY) for this compound has not been published. These experiments are critical for establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy) would confirm the ¹H-¹H spin-spin coupling networks, for instance, within the ethyl group and between adjacent protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in conformational analysis in solution.

X-ray Crystallography and Solid-State Structural Analysis

A crystal structure for this compound has not been reported in crystallographic databases. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.

The precise solid-state conformation of this compound remains unknown. A key conformational feature would be the torsion angle between the indole ring and the ethyl carboxylate group at the C-2 position. Analysis of related structures shows that the indole ring system itself is typically planar or nearly planar. The orientation of the ethyl ester substituent relative to the ring is influenced by steric and electronic factors within the crystal lattice.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the bonding environment within a molecule. For this compound, these methods provide critical insights into the characteristic vibrations of the indole ring, the ethyl ester moiety, and the carbon-fluorine bonds.

The analysis of the vibrational spectra is based on the comparison with its non-fluorinated analog, Ethyl 1H-indole-2-carboxylate, and established frequency ranges for specific functional groups. The introduction of two electron-withdrawing fluorine atoms at the 3 and 5 positions of the indole ring is expected to induce notable shifts in the vibrational frequencies of the aromatic system due to changes in electron density and bond polarizability.

Key expected vibrational modes include:

N-H Stretch: A characteristic sharp to medium absorption in the IR spectrum, typically observed in the range of 3300-3500 cm⁻¹. This band is associated with the stretching vibration of the indole nitrogen-hydrogen bond.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are expected in the 2850-3000 cm⁻¹ region.

C=O Stretch: A strong, prominent band in the IR spectrum corresponding to the carbonyl group of the ethyl ester is predicted to appear in the 1680-1720 cm⁻¹ range. The electron-withdrawing nature of the difluoro-indole ring may shift this frequency slightly compared to the unsubstituted analog.

C=C Aromatic Stretches: Multiple bands in the 1450-1620 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the indole's aromatic rings.

C-F Stretches: Strong absorptions in the IR spectrum, typically found in the 1000-1350 cm⁻¹ range, are indicative of the carbon-fluorine stretching vibrations, providing direct evidence of the fluorination.

The complementary nature of IR and Raman spectroscopy is crucial. While the polar C=O and C-F bonds are expected to show strong IR signals, the less polar C=C bonds of the aromatic system often yield strong signals in the Raman spectrum.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| N-H Stretch | 3300 - 3500 (Medium) | 3300 - 3500 (Weak) | Characteristic of the indole N-H group. |

| Aromatic C-H Stretch | 3050 - 3150 (Weak-Medium) | 3050 - 3150 (Strong) | Vibrations of C-H bonds on the aromatic rings. |

| Aliphatic C-H Stretch | 2850 - 3000 (Medium) | 2850 - 3000 (Medium-Strong) | Symmetric and asymmetric stretches of the ethyl group's CH₂ and CH₃. |

| C=O Ester Stretch | 1680 - 1720 (Strong) | 1680 - 1720 (Weak) | Carbonyl stretching, a very strong and characteristic band in IR. |

| Aromatic C=C Stretch | 1450 - 1620 (Medium) | 1450 - 1620 (Strong) | Multiple bands corresponding to the indole ring system. |

| C-O Ester Stretch | 1200 - 1300 (Strong) | 1200 - 1300 (Weak-Medium) | Stretching of the ester C-O bond. |

| C-F Stretch | 1000 - 1350 (Strong) | 1000 - 1350 (Weak) | Strong IR absorption is a key indicator of fluorination. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is indispensable for the structural elucidation of this compound. This technique provides an extremely accurate mass measurement of the parent ion, which allows for the unambiguous determination of its molecular formula. The molecular formula for this compound is C₁₁H₉F₂NO₂.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) reveals the compound's fragmentation pattern. This pattern provides a molecular fingerprint, offering valuable information about the connectivity of atoms and the stability of different structural fragments. The fragmentation of indole derivatives and esters follows predictable pathways. nih.gov

For this compound, the fragmentation is expected to be initiated by the ionization of the molecule, followed by the cleavage of the weakest bonds. Key fragmentation pathways for ethyl esters often involve the loss of the ethoxy group (-OCH₂CH₃) or the elimination of an ethylene (B1197577) molecule (C₂H₄). libretexts.org

The proposed major fragmentation steps are:

Loss of an Ethoxy Radical: Cleavage of the ester C-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a difluoro-indole-2-carbonyl cation.

Loss of Ethylene: A McLafferty-type rearrangement can lead to the loss of a neutral ethylene molecule (C₂H₄, 28 Da), forming an ion corresponding to 3,5-difluoro-1H-indole-2-carboxylic acid.

Decarbonylation: Subsequent loss of carbon monoxide (CO, 28 Da) from fragment ions is a common pathway.

Ring Fragmentation: Fragmentation of the stable indole ring itself can occur, although this typically requires higher energy and results in smaller fragment ions.

The precise masses of these fragments, as determined by HRMS, allow for the confirmation of their elemental composition, thereby solidifying the structural assignment.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Structure / Neutral Loss | Calculated m/z |

| Molecular Ion [M]⁺• | [C₁₁H₉F₂NO₂]⁺• | 225.0596 |

| Loss of Ethoxy Radical | [M - •OCH₂CH₃]⁺ | 180.0252 |

| Loss of Ethylene | [M - C₂H₄]⁺• | 197.0283 |

| Loss of Ethylene and CO | [M - C₂H₄ - CO]⁺• | 169.0332 |

| Difluoro-indole Fragment | [C₈H₄F₂N]⁺ | 152.0306 |

Theoretical and Computational Chemistry Studies on Ethyl 3,5 Difluoro 1h Indole 2 Carboxylate

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental in understanding the molecular properties of compounds like Ethyl 3,5-difluoro-1H-indole-2-carboxylate. Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting molecular structure, electronic properties, and spectroscopic data from first principles. For indole (B1671886) derivatives, DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide reliable results that correlate well with experimental data.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. The introduction of two fluorine atoms at the C3 and C5 positions of the indole ring is expected to significantly influence the molecule's geometry and electronic distribution compared to its non-fluorinated counterpart. The high electronegativity of fluorine would likely shorten the C-F bonds and affect the planarity of the indole ring system.

A detailed analysis would produce a table of optimized geometrical parameters, such as the one hypothetically represented below.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This data is illustrative and not based on actual experimental or computational results.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C3-F | 1.35 | F-C3-C2 | 118.5 |

| C5-F | 1.36 | F-C5-C4 | 119.0 |

| N1-H | 1.01 | C2-N1-C7a | 108.0 |

HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely be distributed over the carboxylate group and the fused ring system. The fluorine substituents would lower the energy levels of both HOMO and LUMO due to their electron-withdrawing nature, which could modulate the energy gap and, consequently, the molecule's reactivity and photophysical properties.

Table 2: Hypothetical Frontier Orbital Energies and Properties (Note: This data is illustrative and not based on actual experimental or computational results.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap | 4.70 |

| Ionization Potential | 6.50 |

Electrostatic Potential Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack.

In this compound, the most negative potential (red) would be expected around the oxygen atoms of the carboxylate group. The fluorine atoms would also exhibit negative potential. The hydrogen atom on the indole nitrogen (N-H) would be a site of positive potential (blue), indicating its acidic nature. This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra.

Similarly, the calculation of vibrational frequencies (IR and Raman) can help in assigning the absorption bands in experimental spectra. The computed frequencies for the stretching and bending modes of different functional groups (N-H, C=O, C-F) would provide a detailed vibrational characterization of the molecule.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying single, optimized structures, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of a molecule over time. An MD simulation for this compound would involve simulating the motion of its atoms by solving Newton's equations of motion. This would be particularly useful for understanding the flexibility of the ethyl ester side chain and its preferred orientations relative to the indole ring in different environments, such as in various solvents or within a biological receptor site.

Reactivity Prediction and Mechanistic Insights from Computational Models

Computational models are instrumental in predicting the reactivity of a molecule and elucidating reaction mechanisms. By analyzing the HOMO-LUMO distributions and MEP surfaces, researchers can predict the most likely sites for chemical reactions. For instance, the electron-rich positions on the indole ring can be identified as potential sites for electrophilic substitution.

Furthermore, computational modeling can be used to study the entire energy profile of a chemical reaction involving this compound. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energies and reaction thermodynamics, providing deep insights into the feasibility and pathways of chemical transformations.

QSAR Studies Focused on Structural Descriptors and Theoretical Reactivity Indices

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for predicting the biological activities of novel compounds based on their physicochemical properties. For indole derivatives, including this compound, QSAR models are developed to establish a mathematical correlation between the structural features of the molecules and their observed biological activities. ijpsr.comnih.gov These models are instrumental in designing new compounds with enhanced therapeutic potential. The development of a robust QSAR model relies on the careful selection of molecular descriptors that accurately represent the structural variations within a series of compounds and their influence on biological response. ijpsi.orgresearchgate.net

The predictive power of a QSAR model is heavily dependent on the quality of the selected descriptors. nih.gov For this compound and its analogs, a range of descriptors can be employed to quantify their structural and electronic properties. These descriptors are broadly categorized into physicochemical, electronic, steric, and topological parameters.

Table 1: Key Structural Descriptors in QSAR Studies of Indole Derivatives

| Descriptor Category | Descriptor Name | Description | Relevance to this compound |

| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water, representing hydrophobicity. | The fluorine atoms and the ethyl ester group will significantly influence the hydrophobicity of the molecule, affecting its membrane permeability and interaction with hydrophobic pockets of target proteins. |

| Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. | The size and polarizability of the difluorinated indole ring and the carboxylate group are important for binding to a receptor. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | The electronegative fluorine atoms and the carbonyl group create a significant dipole moment, which can be crucial for electrostatic interactions with biological targets. |

| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, respectively. These are indicative of the molecule's ability to donate or accept electrons. nih.gov | The fluorine substitution will lower the HOMO and LUMO energy levels, affecting the molecule's reactivity and potential for charge-transfer interactions. nih.gov | |

| Steric | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | A fundamental descriptor that correlates with the overall size of the molecule. |

| van der Waals Volume | The volume occupied by the molecule as defined by the van der Waals radii of its atoms. | Provides a more precise measure of the molecule's size and shape, which is critical for fitting into a binding site. | |

| Topological | Connectivity Indices | Numerical descriptors of the molecular structure that quantify the degree of branching, shape, and complexity. | These indices can capture subtle differences in the arrangement of atoms within the indole scaffold and its substituents. |

In addition to these structural descriptors, theoretical reactivity indices derived from quantum chemical calculations provide deeper insights into the electronic properties and reactivity of the molecules. These indices are particularly useful for understanding the mechanisms of interaction between a ligand and its receptor.

Table 2: Theoretical Reactivity Indices for this compound

| Reactivity Index | Definition | Significance for Biological Activity |

| Global Hardness (η) | A measure of the resistance of a molecule to change its electron distribution. Calculated as (LUMO - HOMO)/2. | Higher hardness generally implies lower reactivity. The fluorine atoms are expected to increase the hardness of the indole ring. |

| Global Softness (S) | The reciprocal of global hardness (1/η). | A higher softness value indicates greater reactivity. |

| Electronegativity (χ) | The power of an atom or a group of atoms to attract electrons towards itself. Calculated as -(HOMO + LUMO)/2. | Influences the molecule's ability to participate in charge-transfer interactions with biological targets. |

| Chemical Potential (μ) | A measure of the escaping tendency of electrons from a molecule. It is the negative of electronegativity (μ = -χ). | Important for understanding charge transfer processes during ligand-receptor binding. |

| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. Calculated as μ²/2η. | This index can help in predicting the molecule's propensity to act as an electrophile in reactions or interactions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around a molecule. | The MEP is crucial for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, which are key for its interaction with receptor sites. researchgate.net |

The application of these structural descriptors and theoretical reactivity indices in QSAR studies of indole derivatives has been shown to yield statistically significant models capable of predicting a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ijpsr.commdpi.com For this compound, a comprehensive QSAR analysis would involve the calculation of these parameters for a series of analogs and their correlation with a specific biological activity to guide the synthesis of more potent and selective compounds.

Ethyl 3,5 Difluoro 1h Indole 2 Carboxylate As a Versatile Synthetic Scaffold

Precursor for Complex Fluorinated Indole (B1671886) Derivatives

The indole-2-carboxylate (B1230498) framework is a common starting point for generating more complex derivatives through modifications at the indole nitrogen, the ester group, and the indole ring itself. While direct examples for the 3,5-difluoro derivative are not extensively reported, the reactivity of the parent Ethyl 1H-indole-2-carboxylate provides a clear blueprint for its potential transformations.

Key reactive sites on the molecule allow for extensive derivatization:

N-Alkylation: The nitrogen of the indole ring can be deprotonated with a suitable base and subsequently alkylated. For instance, reactions of ethyl indol-2-carboxylate with alkyl halides like allyl bromide or benzyl (B1604629) bromide in the presence of potassium hydroxide (B78521) yield the corresponding N-alkylated products. mdpi.com This functionalization is crucial for modulating the electronic properties and steric profile of the indole, which can influence its biological activity and intermolecular interactions.

Ester Group Transformation: The ethyl ester at the C2 position is a versatile handle for further modification. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions. nih.gov This acid can then be coupled with various amines to form a diverse library of amides using standard peptide coupling reagents. nih.gov Alternatively, the ester can undergo hydrazinolysis when treated with hydrazine (B178648) hydrate, forming the corresponding carbohydrazide (B1668358). mdpi.com This hydrazide is a key intermediate for synthesizing hydrazones and other heterocyclic systems. mdpi.com

The presence of fluorine atoms is expected to influence this reactivity. The electron-withdrawing nature of fluorine would increase the acidity of the N-H proton, potentially allowing for milder conditions for N-alkylation.

Table 1: Representative Derivatization Reactions of Ethyl 1H-indole-2-carboxylate

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate | Allyl bromide, aq. KOH, Acetone (B3395972), 20°C | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent |

| Ethyl 1H-indole-2-carboxylate | Benzyl bromide, aq. KOH, Acetone, 20°C | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent |

| Ethyl 1H-indole-2-carboxylate | Hydrazine hydrate, Ethanol, Reflux | 1H-Indole-2-carbohydrazide | 90% |

| 1H-Indole-2-carboxylic acids | Amines, BOP, DIPEA, DCM, rt | Indole-2-carboxamides | 75-94% |

Data is based on reactions of the non-fluorinated analogue, Ethyl 1H-indole-2-carboxylate, and related derivatives. mdpi.comnih.gov

Building Block in the Construction of Diverse Heterocyclic Frameworks

The indole nucleus is a privileged scaffold in medicinal chemistry, and using substituted indoles to construct more complex, fused heterocyclic systems is a common strategy. Ethyl 1H-indole-2-carboxylates serve as key building blocks in annulation and cycloaddition reactions.

For example, N-alkylated indole-2-carboxylates can be converted into 1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acids. These intermediates can then undergo intramolecular esterification to form tricyclic 3,4-dihydro-1H- mdpi.comnih.govoxazino[4,3-a]indol-1-ones. This transformation demonstrates how the indole-2-carboxylate scaffold can be used to build fused oxazino-indole systems, which are of interest for their potential biological activities.

Furthermore, the carbohydrazide derivative obtained from the ester (as mentioned in 6.1) is a valuable precursor for building other heterocyclic rings. Reaction with aldehydes and ketones yields hydrazones, and subsequent cyclization reactions can lead to the formation of five- and six-membered heterocycles attached to the indole core. For instance, indol-2-thiosemicarbazide, derived from the hydrazide, can be used in heterocyclization reactions to form thiazoles. mdpi.com The fluorine atoms on the 3,5-difluoro analogue would be carried through these synthetic sequences, providing access to novel fluorinated heterocyclic frameworks.

Applications in Target-Oriented Organic Synthesis

Fluorinated indole derivatives are crucial components in many biologically active molecules and approved drugs. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. While a specific total synthesis employing Ethyl 3,5-difluoro-1H-indole-2-carboxylate is not prominently featured in the literature, the use of related indole-2-carboxylic acids in the development of therapeutic agents highlights its potential value.

A significant area of application is in the design of HIV-1 integrase strand transfer inhibitors (INSTIs). The core structure of many INSTIs relies on a scaffold that can chelate two magnesium ions in the enzyme's active site. nih.govrsc.org The indole-2-carboxylic acid moiety has been identified as a promising scaffold for this purpose. rsc.org Synthetic routes to these inhibitors often involve the functionalization of a pre-formed indole-2-carboxylate ring. nih.gov The introduction of halogen atoms, such as fluorine, on the indole ring is a key strategy to improve π-stacking interactions with viral DNA, a critical factor for inhibitor potency. rsc.org Therefore, this compound represents a highly valuable starting material for synthesizing next-generation INSTIs and other target molecules where fluorination is a desired feature.

Design Principles for Indole-based Scaffolds: Focus on Electronic and Steric Properties Conferred by Fluorination

The substitution of hydrogen with fluorine atoms imparts profound changes to the electronic and steric properties of the indole scaffold, a strategy widely used in medicinal chemistry. researchgate.net

Electronic Properties: Fluorine is the most electronegative element, and its presence on the indole ring exerts a strong electron-withdrawing inductive effect (-I effect).

Acidity (pKa): The fluorine atoms at C3 and C5 will significantly decrease the electron density of the entire ring system. This has a pronounced effect on the acidity of the N-H proton, making it more acidic compared to its non-fluorinated counterpart. This modulation of pKa can be critical for optimizing binding interactions with biological targets and improving pharmacokinetic properties. nih.gov

Reactivity: The electron-withdrawing nature of fluorine deactivates the indole ring towards electrophilic aromatic substitution. nih.gov This can alter the regioselectivity of reactions, potentially directing substitution to other positions or requiring harsher reaction conditions. Conversely, it can make the ring more susceptible to nucleophilic attack.

Steric Properties: Fluorine has a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). Therefore, replacing hydrogen with fluorine does not introduce significant steric bulk. This allows fluorine to act as a bioisostere of hydrogen, enabling it to occupy similar space in a protein's binding pocket while fundamentally altering the electronic environment. chemrxiv.org The introduction of fluorine can also influence the conformational preferences of the molecule, which can be crucial for achieving the correct orientation for biological activity. chemrxiv.org

In the case of this compound, the C5-fluoro substitution provides a well-established strategy for blocking a potential site of metabolic oxidation, thereby increasing the compound's in vivo half-life. The C3-fluoro substitution is more unusual for a starting material and directly influences the electronics of the pyrrole (B145914) ring, which is often involved in crucial hydrogen bonding and π-stacking interactions.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 1H-indole-2-carboxylate |

| Allyl bromide |

| Benzyl bromide |

| Potassium hydroxide |

| Ethyl 1-allyl-1H-indole-2-carboxylate |

| Ethyl 1-benzyl-1H-indole-2-carboxylate |

| Hydrazine hydrate |

| 1H-Indole-2-carbohydrazide |

| 1H-Indole-2-carboxylic acid |

| 1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acid |

| 3,4-dihydro-1H- mdpi.comnih.govoxazino[4,3-a]indol-1-one |

| Indol-2-thiosemicarbazide |

Future Research Directions and Unexplored Areas in the Chemistry of Ethyl 3,5 Difluoro 1h Indole 2 Carboxylate

Development of Novel and Sustainable Synthetic Routes

The synthesis of indole (B1671886) derivatives has traditionally relied on methods like the Fischer indole synthesis, which, while effective, can require harsh acidic conditions and high temperatures. byjus.comwikipedia.org A significant future direction for the synthesis of Ethyl 3,5-difluoro-1H-indole-2-carboxylate lies in the development of more sustainable and efficient "green" methodologies. tandfonline.comtandfonline.com

Modern organic synthesis is increasingly focused on environmentally friendly approaches. researchgate.netresearchgate.net Research could focus on adapting methods such as microwave-assisted synthesis, which often leads to dramatically reduced reaction times and increased yields. tandfonline.comtandfonline.com Other green approaches that could be explored include the use of ultrasound, nanocatalysts, ionic liquids, and solvent-free reaction conditions. openmedicinalchemistryjournal.comresearchgate.net The development of one-pot, multicomponent reactions (MCRs) presents another attractive strategy. nih.govnih.gov An MCR approach for this compound could streamline its production from simple precursors, enhancing efficiency and reducing waste. nih.govnih.gov

| Synthesis Approach | Conventional Methods (e.g., Classical Fischer Indole) | Potential Sustainable Methods |

| Conditions | Often require strong acids (Brønsted or Lewis), high temperatures. wikipedia.orgorganic-chemistry.org | Mild reaction conditions, often at room or slightly elevated temperatures. researchgate.net |

| Solvents | Often use traditional organic solvents. | Use of greener solvents (e.g., water, ethanol), ionic liquids, or solvent-free conditions. openmedicinalchemistryjournal.com |

| Energy Input | Prolonged heating. | Alternative energy sources like microwave or ultrasound irradiation. tandfonline.comtandfonline.com |

| Efficiency | Can involve multiple steps with purification of intermediates. | One-pot procedures and multicomponent reactions to increase atom economy. nih.govnih.gov |

| Catalysts | Homogeneous acid catalysts. | Recyclable and highly efficient catalysts, such as magnetic nanoparticles. researchgate.net |

Advanced Mechanistic Investigations of Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. researchgate.netnih.gov While the general mechanism of reactions like the Fischer indole synthesis is well-established, the specific influence of the fluorine substituents on the benzene (B151609) ring of this compound is an area ripe for investigation. byjus.comwikipedia.org

Future studies could employ a combination of experimental and computational techniques to probe the reaction pathways. Isotopic labeling studies, for instance, can provide definitive evidence for bond-forming and bond-breaking steps, as has been done to investigate the Bischler-Mohlau indole synthesis. nih.gov Computational chemistry, using Density Functional Theory (DFT), can be used to model reaction intermediates and transition states, providing insights into activation energies and the regioselectivity of the cyclization process. nih.gov Such detailed mechanistic knowledge would enable chemists to fine-tune reaction conditions to maximize the yield and purity of this compound and its derivatives.

Exploration of Supramolecular Assembly and Material Science Applications (from a chemical perspective)

The indole nucleus is not only a privileged scaffold in pharmaceuticals but also a versatile component in materials science. researchgate.net The specific structure of this compound offers intriguing possibilities for creating novel supramolecular structures. The N-H group of the indole ring, the carbonyl group of the ester, and the fluorine atoms are all capable of participating in non-covalent interactions, such as hydrogen bonding and halogen bonding.

These directional interactions could be harnessed to guide the self-assembly of the molecule into well-ordered, higher-level structures like gels, liquid crystals, or organic nanotubes. The ability of other indole derivatives to form supramolecular assemblies, such as dimers, tetramers, and chains through hydrogen bonding, has been demonstrated. mdpi.com By modifying the ester group or introducing other functional groups onto the indole core, researchers could systematically tune the intermolecular forces to control the morphology and properties of the resulting materials. These materials could have potential applications in areas such as organic electronics, sensing, or as functional thin films. The reactivity of the ester group also allows for its conversion into other functional groups, such as amides or hydrazides, further expanding the possibilities for creating diverse supramolecular architectures. researchgate.netmdpi.com

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

The intersection of artificial intelligence (AI) and organic chemistry is a rapidly emerging field that promises to revolutionize how molecules are designed and synthesized. researchgate.netijsetpub.com For a target molecule like this compound, AI and machine learning (ML) could significantly accelerate research and development.

Reaction Outcome and Yield Prediction: Machine learning models, trained on vast databases of chemical reactions, can predict the most likely products of a reaction, as well as estimate the potential yield under various conditions. nih.govchemeurope.comeurekalert.org This can save significant time and resources by reducing the need for extensive experimental screening.

Retrosynthesis Planning: AI platforms can propose novel synthetic routes to a target molecule by working backward from the final product. nih.gov These tools can identify readily available starting materials and suggest efficient reaction sequences, potentially uncovering more economical or sustainable pathways to this compound.

Catalyst and Reagent Design: AI can assist in the discovery of new catalysts or the optimization of reaction conditions. By analyzing the relationship between catalyst structure and reaction performance, ML algorithms can suggest novel catalysts with improved activity and selectivity for specific indole syntheses. researchgate.net

Property Prediction: AI can predict the physicochemical and biological properties of virtual derivatives of this compound. This allows for the in silico screening of large libraries of potential compounds for desired characteristics before committing to their synthesis, streamlining the discovery of new drug candidates or materials. ijsetpub.com

The integration of these computational approaches will undoubtedly play a pivotal role in unlocking the full potential of this compound and its derivatives in future chemical research. researchgate.neteurekalert.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.